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Compound of Interest

Compound Name:
2-Bromo-N-(2,6-

dibromophenyl)acetamide

CAS No.: 32428-76-5

Cat. No.: B3259777

Get Quote

Part 1: Introduction & Mechanism
Product Identity

Chemical Name: 2-Bromo-N-(2,6-dibromophenyl)acetamide

Molecular Formula:

Molecular Weight: ~371.85 g/mol

Class: Covalent Fragment /

-Haloacetamide Electrophile

Core Scaffold: 2,6-Dibromoaniline linked to a bromoacetyl warhead.

Mechanistic Rationale
This probe operates via an S_N2 nucleophilic substitution. The intrinsic reactivity of the
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-bromoacetamide group is tempered by the ortho-dibromo substitution on the phenyl ring.

Warhead (Electrophile): The carbon-bromine bond (

) is polarized, making the

-carbon susceptible to nucleophilic attack.

Selectivity Filter (Sterics): The bulky bromine atoms at the 2 and 6 positions of the phenyl

ring force the amide bond out of planarity and create a "steric shield." This prevents non-

specific reaction with solvent-exposed, highly accessible thiols (like free glutathione) while

favoring reaction with cysteines positioned in structured, hydrophobic pockets that can

accommodate the lipophilic dibromophenyl group.

Target Residue: Primary target is the thiolate anion (

) of Cysteine residues. Secondary targets (at high pH or concentration) include Histidine and
Lysine.

Reaction Pathway Diagram
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Caption: Mechanism of Action. The probe enters the protein pocket, where the cysteine thiolate

attacks the alpha-carbon, displacing bromide to form a stable thioether conjugate.

Part 2: Experimental Protocols
Preparation of Stock Solutions
Safety Note: This compound is a potent alkylator. Handle in a fume hood with gloves.

Solvent: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide).
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Concentration: Prepare a 50 mM master stock.

Calculation: Weigh 18.6 mg of powder and dissolve in 1.0 mL DMSO.

Storage: Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is >6 months if kept dry.

Intrinsic Reactivity Assay (GSH Assay)
Before applying to proteins, quantify the probe's intrinsic reactivity (

) using Glutathione (GSH). This serves as a baseline to distinguish specific protein binding from
non-specific alkylation.

Materials:

GSH (reduced Glutathione)

DTNB (Ellman's Reagent)

Buffer: PBS pH 7.4

Protocol:

Prepare 50

M GSH in PBS.

Add Probe at varying concentrations (e.g., 50, 100, 200

M).

Incubate at 37°C for defined timepoints (0, 15, 30, 60 min).

At each timepoint, transfer an aliquot to a solution containing excess DTNB.

Measure Absorbance at 412 nm (detects remaining free GSH).

Analysis: Plot
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vs. time to determine the pseudo-first-order rate constant (

).

Covalent Fragment Screening (Protein Labeling)
This protocol describes how to screen the probe against a purified target protein using Intact

Protein Mass Spectrometry.

Workflow Diagram:

Step 1: Incubation
Target Protein (5 µM) + Probe (50 µM)

Buffer: 50 mM HEPES, pH 7.5

Step 2: Time Course
Sampling at 1h, 4h, 24h

Step 3: Quenching
Add 1% Formic Acid or Excess Cysteine

Step 4: Analysis
LC-MS (Intact Protein)

Adduct Observed?

Hit: Calculate Occupancy %

 Mass Shift
+291 Da

No Reaction: Steric Exclusion

 No Shift

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3259777/docs?utm_src=pdf-body-img#application-note-2-bromo-n-2-6-dibromophenyl-acetamide-as-a-covalent-probe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3259777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Screening workflow for identifying covalent modification of a target protein.

Detailed Steps:

Reaction Mix: Dilute protein to 5

M in reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl). Avoid buffers with
nucleophiles (Tris) or reducing agents (DTT, BME). TCEP is acceptable.

Probe Addition: Add 2-Bromo-N-(2,6-dibromophenyl)acetamide to a final concentration of

50

M (10-fold excess). Keep DMSO < 2%.

Incubation: Incubate at Room Temperature (RT) or 37°C.

Quenching: Stop reaction by adding Formic Acid to 1% final concentration or reacting with 5

mM excess Cysteine.

LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or

Orbitrap mass spectrometer.

Data Interpretation: Look for a mass shift of +290.8 Da (Probe MW minus HBr).

.

Note: The exact shift depends on the specific isotope pattern of the two remaining

bromines.

Competition Assay (Target Validation)
To confirm the probe binds to a specific functional site (e.g., an active site cysteine):

Pre-incubate protein with a known reversible inhibitor or substrate (at saturating

concentration) for 30 min.

Add the covalent probe (2-Bromo-N-(2,6-dibromophenyl)acetamide).

Measure labeling efficiency via MS.
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Result: A significant decrease in labeling indicates the probe targets the same pocket as the

inhibitor.

Part 3: Data Analysis & Troubleshooting
Expected Mass Shifts
When analyzing Mass Spec data, look for the characteristic isotope pattern of a dibromo-

adduct.

Modification
Mass Shift (

Da)
Isotope Pattern

Monoadduct +291.0

1:2:1 (due to two

/

atoms)

Diadduct +582.0 Complex multi-peak pattern

Troubleshooting Guide
Observation Probable Cause Solution

Precipitation
Probe insolubility in aqueous

buffer.

Lower probe concentration to

10-20

M; ensure DMSO is well-

mixed.

No Labeling
Steric hindrance too high or

Cys is oxidized.

Verify protein reduction (treat

with TCEP); try a less hindered

probe (e.g., iodoacetamide) as

a positive control.

Promiscuous Labeling Non-specific surface labeling.

Reduce incubation time; lower

pH to 7.0 to reduce Lysine

reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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